![molecular formula C21H24N4O4 B2637147 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1005297-77-7](/img/structure/B2637147.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves several steps. The initial step typically includes the construction of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. Key reagents might include ethyl iodide, methylamine, and acetic anhydride, among others. Reactions are typically carried out under controlled temperatures, often in the range of 50-100°C, with appropriate catalysts and solvents to promote selectivity and yield.
Industrial Production Methods: For large-scale production, methods are optimized to ensure high yield, purity, and cost-efficiency. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed. Temperature control, solvent recycling, and waste management are critical considerations.
化学反应分析
Types of Reactions: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide undergoes several types of reactions, including:
Oxidation: : Converts functional groups such as methyl and ethyl to their respective alcohols or acids.
Reduction: : Primarily targets the ketone groups, reducing them to alcohols.
Substitution: : Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide are often used for oxidation. Sodium borohydride or lithium aluminum hydride is common for reduction. Substitution reactions utilize reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed: Oxidation typically yields alcohols or acids, reduction results in the formation of alcohols, and substitution introduces halogens or nitro groups into the molecule.
科学研究应用
Chemistry: This compound is utilized to study reaction mechanisms, structure-activity relationships, and synthesis methods. Its complex structure allows researchers to explore various chemical transformations and functional group manipulations.
Biology: Studies involve examining its interaction with biological molecules, enzymes, and potential as a biochemical probe. Researchers may investigate its binding affinity, specificity, and biological activity in vitro and in vivo.
Medicine: Potential therapeutic applications are explored, including its role as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure could offer novel mechanisms of action or improved pharmacokinetics.
Industry: Used in material science for developing new polymers or advanced materials. Its multifunctional nature might contribute to developing innovative products with specific properties, such as improved strength or chemical resistance.
作用机制
The compound interacts with molecular targets through its functional groups and heterocyclic core. Mechanistically, it may inhibit enzymes by binding to active sites or alter receptor activity. The pathways involved often include signal transduction, cellular metabolism, or gene expression modulation.
相似化合物的比较
Compared to other heterocyclic compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups and structural elements, offering distinct reactivity and biological activity.
Similar Compounds:
Pyridopyrimidines: Known for their biological activities and role in drug discovery.
Benzodiazepines: Widely studied for their psychoactive properties.
Quinazolines: Utilized in cancer research due to their inhibitory effects on certain enzymes.
属性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-9-7-13(3)8-10-15/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWDAIHFGEYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
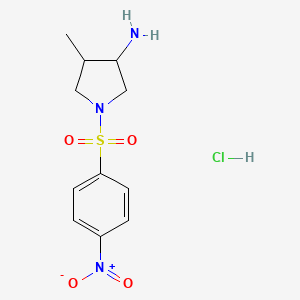
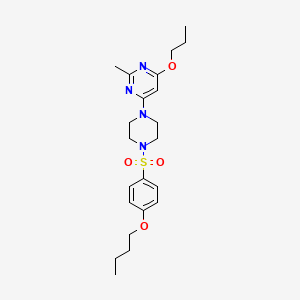
![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)


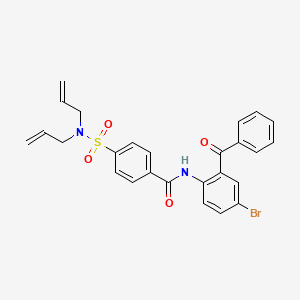
![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)
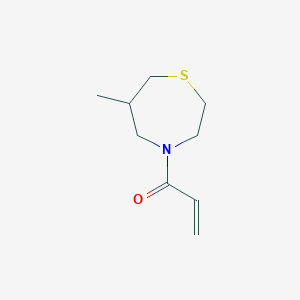

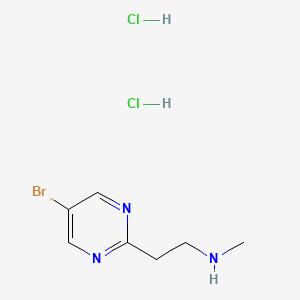


![4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2637086.png)
![2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2637087.png)
